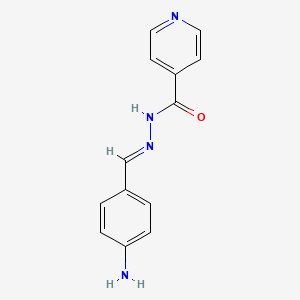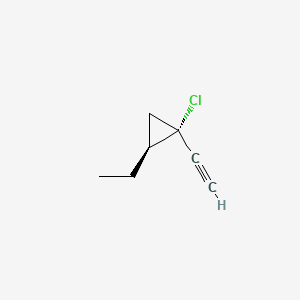
Cyclopropane,1-chloro-2-ethyl-1-ethynyl-,cis-(9ci)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopropane,1-chloro-2-ethyl-1-ethynyl-,cis-(9ci) is a chemical compound with the molecular formula C7H9Cl It is a cyclopropane derivative where the cyclopropane ring is substituted with a chlorine atom, an ethyl group, and an ethynyl group in a cis configuration
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropane,1-chloro-2-ethyl-1-ethynyl-,cis-(9ci) typically involves the cyclopropanation of suitable precursors. One common method is the reaction of 1-chloro-2-ethyl-1-ethynylcyclopropane with a suitable cyclopropanating agent under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired cis configuration is achieved .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclopropane,1-chloro-2-ethyl-1-ethynyl-,cis-(9ci) can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The ethyl and ethynyl groups can be oxidized under specific conditions to form different oxidation products.
Reduction Reactions: The compound can be reduced to form different reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, alkoxides, and amines.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly employed.
Major Products Formed
Substitution Reactions: Products include derivatives with different functional groups replacing the chlorine atom.
Oxidation Reactions: Products include oxidized forms of the ethyl and ethynyl groups.
Reduction Reactions: Products include reduced forms of the compound with hydrogenated groups.
Applications De Recherche Scientifique
Cyclopropane,1-chloro-2-ethyl-1-ethynyl-,cis-(9ci) has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving the interaction of cyclopropane derivatives with biological systems.
Industry: Used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Cyclopropane,1-chloro-2-ethyl-1-ethynyl-,cis-(9ci) involves its interaction with molecular targets through its functional groups. The chlorine atom, ethyl group, and ethynyl group can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The pathways involved may include binding to specific enzymes or receptors, leading to changes in biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopropane,1-ethyl-2-methyl-,cis-: Similar in structure but with a methyl group instead of a chlorine atom.
Cyclopropane,1-ethyl-2-pentyl-: Similar in structure but with a pentyl group instead of an ethynyl group.
Uniqueness
Cyclopropane,1-chloro-2-ethyl-1-ethynyl-,cis-(9ci) is unique due to the presence of the chlorine atom and the ethynyl group in a cis configuration. This unique combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C7H9Cl |
|---|---|
Poids moléculaire |
128.60 g/mol |
Nom IUPAC |
(1S,2S)-1-chloro-2-ethyl-1-ethynylcyclopropane |
InChI |
InChI=1S/C7H9Cl/c1-3-6-5-7(6,8)4-2/h2,6H,3,5H2,1H3/t6-,7-/m0/s1 |
Clé InChI |
BFBPIZUHPQKIFI-BQBZGAKWSA-N |
SMILES isomérique |
CC[C@H]1C[C@]1(C#C)Cl |
SMILES canonique |
CCC1CC1(C#C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


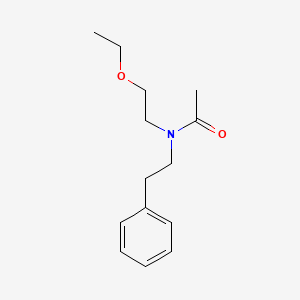
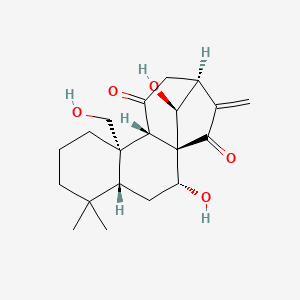
![4-Oxo-3-phenethyl-10-oxa-3-aza-tricyclo[5.2.1.0]dec-8-ene-6-carboxylic acid](/img/structure/B13806958.png)
![4-Chloro-2-(methylthio)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-E][1,4]diazepin-5-one](/img/structure/B13806963.png)
![2-(p-Methoxyphenyl)imidazo[1,2-a]pyridine hydrochloride](/img/structure/B13806965.png)
![Ethyl(2E)-2-cyano-2-[1-[((Z)-dimethylaminomethylidenethiocarbamoyl)me thyl]pyrrolidin-2-ylidene]acetate](/img/structure/B13806969.png)
![1,5-Dimethyl-6-methylenespiro[2.4]heptane](/img/structure/B13806979.png)
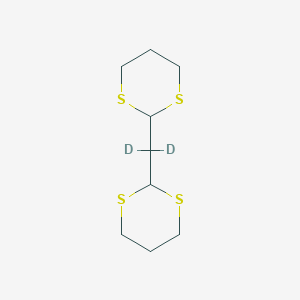
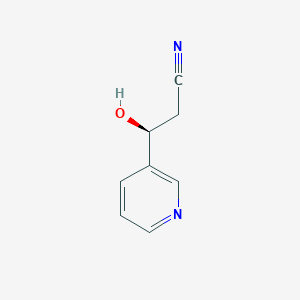
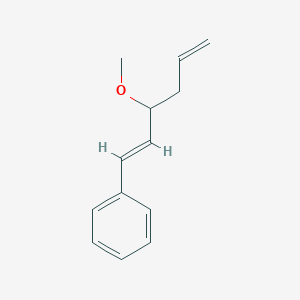
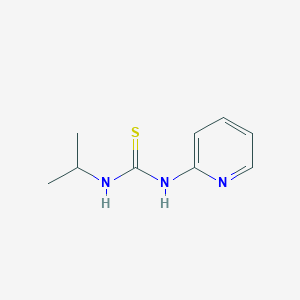
![Sodium 4-[[4-chloro-6-isopropoxy-1,3,5-triazin-2-yl]amino]-2-[[1-(2-chloro-6-methylphenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]azo]benzenesulphonate](/img/structure/B13806996.png)
